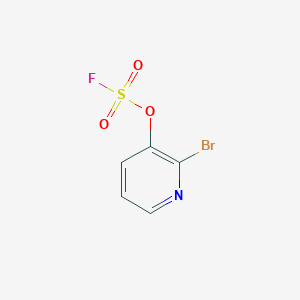

2-Bromopyridin-3-YL sulfurofluoridate

Description

2-Bromopyridin-3-YL sulfurofluoridate (C₆H₅BrFNO₃S, molecular weight 270.08) is a brominated pyridine derivative featuring a sulfurofluoridate (-SO₂F) group at the 3-position of the pyridine ring . This compound is structurally characterized by the synergistic presence of a bromine atom (a good leaving group) and a sulfurofluoridate moiety, which enhances its utility in nucleophilic substitution and cross-coupling reactions. Its applications span pharmaceutical intermediates, agrochemical synthesis, and materials science, where its reactivity enables precise functionalization of aromatic systems .

Properties

IUPAC Name |

2-bromo-3-fluorosulfonyloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO3S/c6-5-4(2-1-3-8-5)11-12(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCXOVRVXVCGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopyridin-3-YL sulfurofluoridate typically involves the reaction of 2-bromopyridine with sulfuryl fluoride under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromopyridin-3-YL sulfurofluoridate undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorosulfate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its potential as a therapeutic agent. It has been identified as a useful precursor in the synthesis of biologically active molecules, particularly those targeting specific enzymes or receptors involved in various diseases. For instance, it has been noted for its role in the development of inhibitors for hydroxysteroid 17β-dehydrogenase13 (HSD17B13), which is implicated in metabolic diseases and liver conditions .

Case Study: HSD17B13 Inhibitors

Research indicates that 2-Bromopyridin-3-YL sulfurofluoridate can be utilized to create compounds that inhibit HSD17B13, potentially aiding in the treatment of nonalcoholic fatty liver disease and other liver-related disorders. This application reflects its significance in drug discovery processes aimed at metabolic disorders .

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules from simpler precursors .

Table: Summary of Synthetic Applications

| Reaction Type | Role of this compound | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling partner for aryl groups | |

| Fluorosulfate Functionalization | Building block for further modifications |

Development of Novel Chemical Entities

The compound's unique sulfurofluoridate functionality allows it to serve as a versatile building block in the synthesis of new chemical entities with potential biological activity. Researchers are investigating its utility in creating fluorinated motifs that can enhance the pharmacokinetic properties of drugs.

Emerging Applications

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, where they often exhibit improved metabolic stability and bioavailability. The incorporation of this compound into drug candidates may lead to enhanced efficacy against various targets .

Mechanism of Action

The mechanism of action of 2-Bromopyridin-3-YL sulfurofluoridate in chemical reactions involves the activation of the fluorosulfate group, which facilitates nucleophilic substitution and cross-coupling reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Bromopyridin-3-YL sulfurofluoridate and related compounds:

Reactivity and Functional Group Analysis

- Sulfurofluoridate vs. Sulfonyl Fluoride : While both groups are electrophilic, sulfurofluoridates (R-SO₂F) exhibit higher reactivity in nucleophilic substitutions compared to sulfonyl fluorides (R-SO₂-F) due to the stronger electron-withdrawing effect of the pyridine ring in the former . This makes this compound more suitable for rapid bioconjugation or SNAr reactions.

- Sulfurofluoridate vs. Sulfonamide : Sulfonamides (R-SO₂NH₂) are less reactive as leaving groups but offer stability in acidic/basic conditions, making them preferred for drug design (e.g., protease inhibitors) . In contrast, the sulfurofluoridate group facilitates click chemistry or fluorogenic labeling.

- Bromine Positional Effects : The 2-bromo substituent on the pyridine ring in the target compound directs electrophilic substitution to the 5-position, whereas 6-bromo-2-methoxypyridine derivatives () favor reactivity at the 4-position due to steric and electronic differences .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromopyridin-3-YL sulfurofluoridate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with bromopyridine derivatives as precursors. For example, halogenation or sulfurofluoridation steps may require catalysts like Pd or Cu under inert atmospheres. Optimization can be achieved via Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). Reaction progress should be monitored using HPLC or TLC, with final purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm bromine and sulfur-fluorine bonding patterns.

- X-ray Diffraction : Single-crystal X-ray analysis provides bond lengths/angles (e.g., C–Br: ~1.89 Å, S–O: ~1.43 Å) to validate stereochemistry .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 294.93) .

Q. How does the reactivity of this compound compare to analogous bromopyridine derivatives?

- Methodological Answer : Comparative studies using kinetic assays (e.g., SNAr reactions) reveal enhanced electrophilicity due to the sulfurofluoridate group. Reactivity can be quantified via Hammett plots or computational methods (DFT) to assess substituent effects .

Advanced Research Questions

Q. What theoretical frameworks guide the design of experiments involving this compound in catalytic systems?

- Methodological Answer : Transition-state theory and Marcus theory are critical for understanding catalytic cycles. For instance, ligand effects in Pd-catalyzed cross-couplings can be modeled using steric/electronic parameters (e.g., Tolman cone angles). Mechanistic insights from kinetic isotope effects (KIE) or in-situ IR spectroscopy help refine hypotheses .

Q. How can contradictions in spectroscopic or synthetic yield data be resolved?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., XRD vs. NMR) to confirm structural assignments.

- Reproducibility Checks : Standardize reaction conditions (e.g., humidity control for moisture-sensitive steps).

- Data Mining : Re-analyze raw data from prior studies (e.g., crystallographic databases like IUCr) to identify systematic errors .

Q. What computational strategies are suitable for predicting the biological or material properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.